

# Spectroscopic and Structural Elucidation of 4-Phenylpiperidine-4-methanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylpiperidine-4-methanol

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This technical guide provides a comprehensive overview of the spectral data for **4-phenylpiperidine-4-methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This comparative approach allows for a robust interpretation and prediction of the spectral characteristics of the target molecule.

## Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio ( $m/z$ ) of ions. The predicted data for **4-phenylpiperidine-4-methanol** ( $C_{12}H_{17}NO$ , Molecular Weight: 191.27 g/mol ) provides expected values for various adducts that may be observed during analysis.<sup>[1]</sup>

Table 1: Predicted Mass Spectrometry Data for **4-Phenylpiperidine-4-methanol**

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	192.13829
[M+Na] <sup>+</sup>	214.12023
[M+NH <sub>4</sub> ] <sup>+</sup>	209.16483
[M+K] <sup>+</sup>	230.09417
[M-H] <sup>-</sup>	190.12373
[M] <sup>+</sup>	191.13046

Source: PubChemLite[1]

## Spectral Data of 4-Phenylpiperidine (Analog)

To understand the core spectral features, an analysis of 4-phenylpiperidine (C<sub>11</sub>H<sub>15</sub>N, Molecular Weight: 161.24 g/mol ) is presented.[2] The addition of a hydroxymethyl group (-CH<sub>2</sub>OH) at the C4 position to form **4-phenylpiperidine-4-methanol** would introduce characteristic signals, which will be discussed in the interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[3][4][5]

<sup>1</sup>H NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the phenyl and piperidine ring protons.

Table 2: <sup>1</sup>H NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.31 - 7.15	m	Phenyl H (Ar-H)
3.155	m	Piperidine H (axial, C2/C6)
2.72	m	Piperidine H (equatorial, C2/C6)
2.61	m	Piperidine H (C4)
1.89 - 1.75	m	Piperidine H (equatorial, C3/C5)
1.60	m	Piperidine H (axial, C3/C5)

Solvent:  $\text{CDCl}_3$ , Frequency: 89.56 MHz.[6]

Interpretation for **4-Phenylpiperidine-4-methanol**: The addition of a  $-\text{CH}_2\text{OH}$  group would cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected for the methylene protons ( $-\text{CH}_2-$ ) of the hydroxymethyl group, likely appearing as a singlet or AB quartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton ( $-\text{OH}$ ), the chemical shift of which is concentration and solvent dependent.

$^{13}\text{C}$  NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the different carbon environments.

Table 3:  $^{13}\text{C}$  NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift ( $\delta$ ) ppm	Assignment
145.8	Phenyl C (quaternary, C1')
128.5	Phenyl C (CH, C3'/C5')
126.8	Phenyl C (CH, C2'/C6')
126.2	Phenyl C (CH, C4')
46.5	Piperidine C (C2/C6)
43.1	Piperidine C (C4)
33.2	Piperidine C (C3/C5)

Source: SpectraBase, Wiley<sup>[7]</sup>

Interpretation for **4-Phenylpiperidine-4-methanol**: A new quaternary carbon signal for C4 would be expected to shift downfield significantly. A new signal for the methylene carbon (-CH<sub>2</sub>OH) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[7]</sup>

Table 4: IR Spectral Data for 4-Phenylpiperidine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
3050-3020	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
~1600, 1495	Medium	Aromatic C=C Bending
~1450	Medium	CH <sub>2</sub> Bending
~750, 700	Strong	Aromatic C-H Out-of-Plane Bending

Technique: KBr-Pellet.[7]

Interpretation for **4-Phenylpiperidine-4-methanol**: The most significant change would be the appearance of a strong, broad O-H stretching band around 3400-3200 cm<sup>-1</sup>. A C-O stretching vibration would also be expected in the 1050-1150 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

m/z	Interpretation
161	Molecular Ion [M] <sup>+</sup>
160	[M-H] <sup>+</sup>
104	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene)
56	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> fragment

Source: NIST[8]

Interpretation for **4-Phenylpiperidine-4-methanol**: The molecular ion peak would be at  $m/z$  191. A prominent peak corresponding to the loss of water ( $[M-H_2O]^+$ ) at  $m/z$  173 would be expected. Another key fragmentation would be the loss of the hydroxymethyl group ( $[M-CH_2OH]^+$ ) at  $m/z$  160.

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like **4-phenylpiperidine-4-methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining  $^1H$  and  $^{13}C$  NMR spectra.[\[3\]](#)[\[5\]](#)[\[9\]](#)

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[\[5\]](#)
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Data Acquisition:**
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the  $^1H$  spectrum, typically using a single pulse experiment. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
  - Acquire the  $^{13}C$  spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of  $^{13}C$ .
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the  $^1H$  spectrum to determine proton ratios.

## Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is ideal for acquiring the IR spectrum of a solid sample.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Material Preparation:** Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR absorption and can obscure sample signals.[\[10\]](#)
- **Sample Grinding:** In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[\[13\]](#)
- **Mixing:** Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[\[12\]](#)[\[13\]](#)
- **Pellet Pressing:**
  - Place a small amount of the mixture into the sleeve of a clean, dry pellet die.
  - Assemble the die and place it in a hydraulic press.
  - Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[\[10\]](#)[\[14\]](#) The pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.
- **Spectral Acquisition:**
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

## Gas Chromatography-Mass Spectrometry (GC-MS)

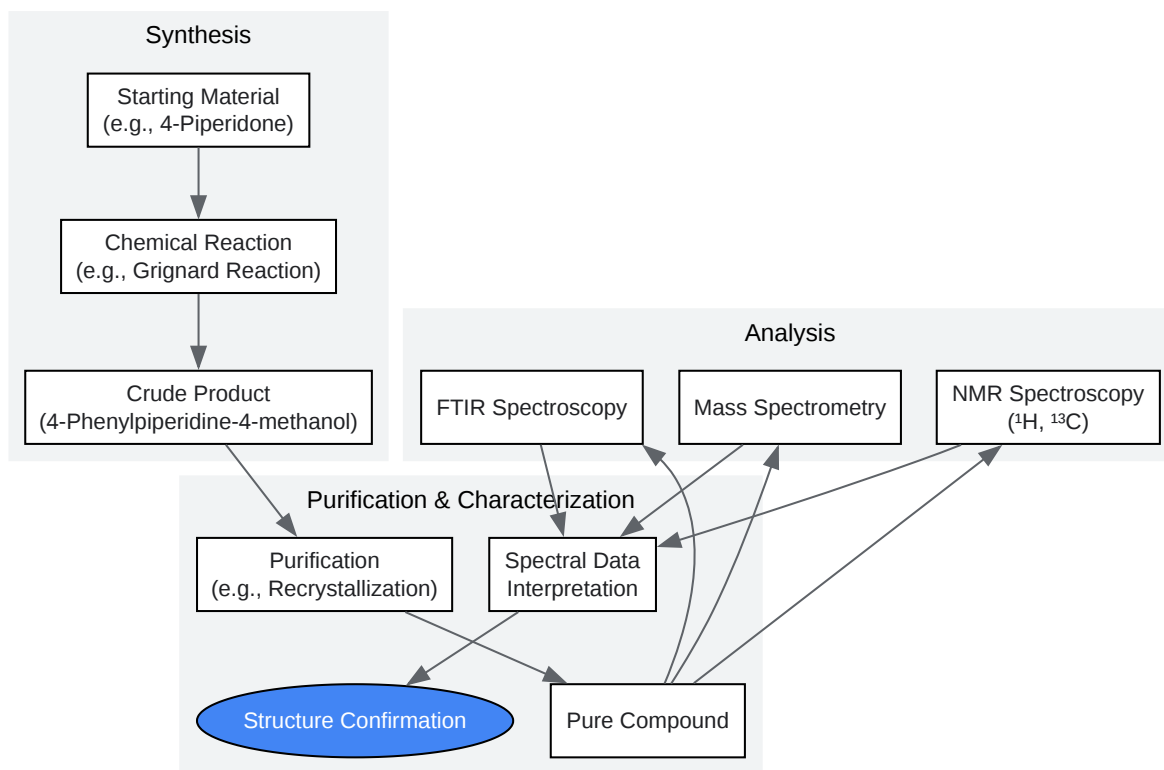
GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like **4-phenylpiperidine-4-methanol** to increase volatility.[\[15\]](#)

- Sample Preparation:
  - Dissolve a small amount of the solid sample (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane, methanol) to a final concentration of approximately 0.1 to 1 mg/mL.[\[15\]](#)
  - Filter the solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.[\[15\]](#)
- Instrumentation Setup:
  - GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar non-polar column). Set a temperature program that starts at a low temperature, ramps up to a high temperature to ensure elution of the compound, and includes a final hold period. The injector port is typically heated to ensure rapid volatilization of the sample.[\[16\]](#)
  - MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. The mass range is set to scan over a range that includes the expected molecular weight and fragment ions (e.g.,  $m/z$  40-500).
- Injection and Analysis:
  - An autosampler injects a small volume (typically 1  $\mu\text{L}$ ) of the sample solution into the heated GC inlet.[\[17\]](#)
  - The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column interaction.[\[16\]](#)
  - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of ions at each  $m/z$  value.
- Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides crucial structural information.[\[16\]](#)

## Visualizations

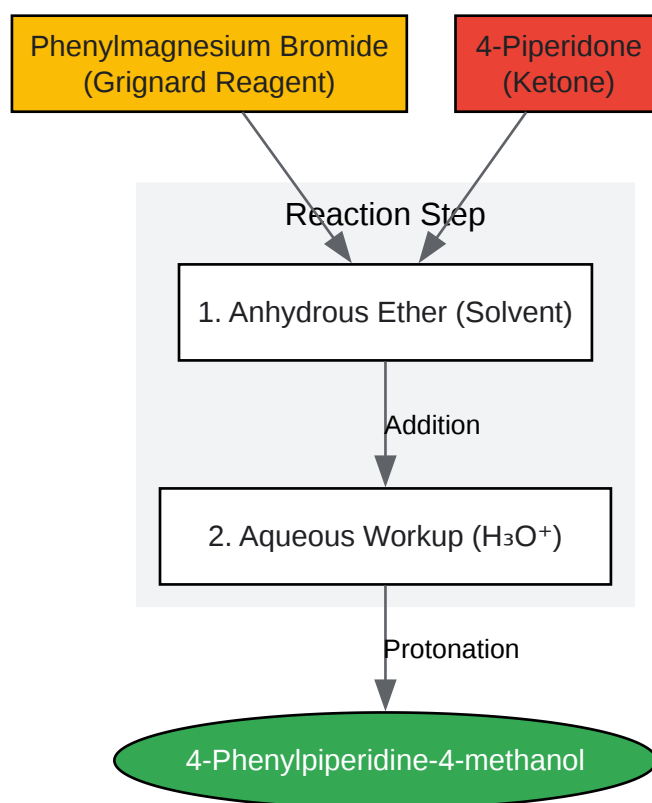
The following diagrams illustrate key logical workflows and relationships relevant to the study of **4-phenylpiperidine-4-methanol**.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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Caption: Synthesis of **4-Phenylpiperidine-4-methanol** via Grignard Reaction.

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